3-Chloro-2-nitrobenzaldehyde

CAS No.: 22233-52-9

Cat. No.: VC2465037

Molecular Formula: C7H4ClNO3

Molecular Weight: 185.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22233-52-9 |

|---|---|

| Molecular Formula | C7H4ClNO3 |

| Molecular Weight | 185.56 g/mol |

| IUPAC Name | 3-chloro-2-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H |

| Standard InChI Key | WKHILFGJMAXBNZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O |

Introduction

Identification and Structural Characteristics

Basic Identification

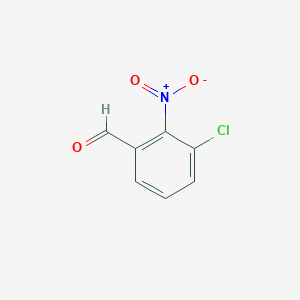

3-Chloro-2-nitrobenzaldehyde is an aromatic aldehyde with a benzene ring substituted with chloro, nitro, and formyl functional groups. This compound is registered under the Chemical Abstracts Service (CAS) number 22233-52-9 and is characterized by its molecular formula C₇H₄ClNO₃ . The compound is also identified in chemical databases through various identifiers that facilitate its tracking and use in scientific research.

The compound features a specific arrangement of substituents around the benzene ring, with the nitro group positioned at carbon-2, the chlorine atom at carbon-3, and the aldehyde group at carbon-1. This particular substitution pattern contributes significantly to the compound's chemical behavior and reactivity profile, making it distinctive among benzaldehyde derivatives.

Chemical Identifiers

A comprehensive set of chemical identifiers enables precise identification and characterization of 3-Chloro-2-nitrobenzaldehyde across various chemical databases and research platforms. These identifiers are essential for scientific communication and regulatory compliance.

Table 1: Chemical Identifiers for 3-Chloro-2-nitrobenzaldehyde

| Identifier Type | Value |

|---|---|

| CAS Number | 22233-52-9 |

| IUPAC Name | 3-chloro-2-nitrobenzaldehyde |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.565 g/mol |

| InChI | InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H |

| InChIKey | WKHILFGJMAXBNZ-UHFFFAOYSA-N |

| SMILES | [O-]N+c1c(Cl)cccc1C=O |

| European Community (EC) Number | 978-885-6 |

| MDL Number | MFCD06797953 |

| PubChem CID | 12248972 |

The structural representation of 3-Chloro-2-nitrobenzaldehyde reveals the spatial arrangement of atoms and bonds, highlighting the positions of the three functional groups on the benzene ring. This three-dimensional configuration influences the compound's reactivity, particularly in nucleophilic addition reactions involving the aldehyde group.

Physicochemical Properties

Physical Properties

The physical properties of 3-Chloro-2-nitrobenzaldehyde are determined by its molecular structure and the nature of its functional groups. These properties provide essential information for handling, processing, and application development.

Table 2: Physical Properties of 3-Chloro-2-nitrobenzaldehyde

The relatively high boiling and flash points of 3-Chloro-2-nitrobenzaldehyde indicate its stability at room temperature, while its moderate LogP value suggests a balance between hydrophilic and hydrophobic characteristics. The compound's polar surface area reflects the contribution of its oxygen-containing functional groups to molecular polarity.

Chemical Reactivity

The chemical reactivity of 3-Chloro-2-nitrobenzaldehyde is primarily influenced by the electronic effects of its three functional groups. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. This electronic effect facilitates condensation reactions and nucleophilic additions at the carbonyl center.

The chlorine substituent at position 3 can participate in nucleophilic aromatic substitution reactions under appropriate conditions, offering a site for further functionalization. Additionally, the nitro group can undergo reduction to form amino derivatives, providing another pathway for synthetic modifications.

Synthesis and Purification Methods

Purification Techniques

Drawing parallels from the purification methods for isomeric compounds such as 2-chloro-5-nitrobenzaldehyde, several techniques can be applied for purifying 3-Chloro-2-nitrobenzaldehyde:

-

Recrystallization from dilute ethanol, which allows for the separation of impurities based on differential solubility

-

Recrystallization from chloroform/ligroin mixtures, as described in historical literature (Liebigs Ann., Vol. 272, pp. 148-150, 1983)

-

Recrystallization from dilute acetic acid, which can effectively remove isomeric impurities (J. Chem. Soc., pp. 147-155, 1926)

It is worth noting that these purification processes may need to be repeated to achieve high purity levels, particularly when separating the target compound from structurally similar isomers. The process can be labor-intensive and may result in product loss, necessitating optimization for large-scale production .

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |

| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |

These hazard classifications are consistent with the Globally Harmonized System of Classification and Labeling of Chemicals (GHS), which provides standardized communication of chemical hazards .

Applications and Research Significance

Research Significance

The presence of three different functional groups on the benzene ring makes 3-Chloro-2-nitrobenzaldehyde an interesting subject for studying regiochemistry and electronic effects in aromatic systems. The compound can serve as a model substrate for investigating:

-

Selective reduction of nitro groups in the presence of aldehydes

-

Nucleophilic aromatic substitution reactions

-

Aldehyde transformations in electronically deactivated systems

-

Structure-reactivity relationships in substituted benzaldehydes

| Classification Type | Value | Details |

|---|---|---|

| HS Code | 2913000090 | Halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 |

| Educational tariff | 17.0% | |

| Tax rebate rate | 9.0% | |

| Most favored nation tariff | 5.5% | |

| General tariff | 30.0% |

These classifications are particularly relevant for international trade and customs purposes, providing a standardized system for chemical import/export regulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume